An In-depth Technical Guide to 4-Methylnaphthalen-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methylnaphthalen-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylnaphthalen-1-amine, a substituted naphthylamine, represents a key structural motif in medicinal and materials chemistry. The naphthalene scaffold is a versatile platform in drug discovery, with numerous derivatives approved as therapeutic agents for a wide range of conditions, including cancer, microbial infections, and inflammatory diseases.[1] The introduction of an amino group and a methyl group to the naphthalene core at specific positions significantly influences its physicochemical properties and biological activity, making 4-methylnaphthalen-1-amine a compound of considerable interest for further investigation and application.
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylnaphthalen-1-amine, outlines potential synthetic strategies, discusses its reactivity, and explores its relevance in the field of drug development. Safety and handling considerations are also addressed to ensure its responsible use in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methylnaphthalen-1-amine is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Structural and Molecular Data
The structural and molecular characteristics of 4-Methylnaphthalen-1-amine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-methylnaphthalen-1-amine | [2] |
| CAS Number | 4523-45-9 | [2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)N | [2] |
| InChI | InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3 | [2] |
| InChIKey | MQFYUZCANYLWEI-UHFFFAOYSA-N | [2] |
Diagram 1: Chemical Structure of 4-Methylnaphthalen-1-amine
Caption: 2D structure of 4-Methylnaphthalen-1-amine.
Predicted and Experimental Physical Properties
| Property | Value | Notes | Source |
| Purity | ≥95% - 98% | Commercially available purity. | |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| Solubility | Data not available | Expected to be soluble in common organic solvents like ethanol, methanol, and DMSO. |
Spectral Data Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of 4-Methylnaphthalen-1-amine. While a comprehensive set of experimentally-derived spectra for this specific molecule is not publicly available, the following sections outline the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum of 4-Methylnaphthalen-1-amine is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic region will display a complex splitting pattern due to the coupling of adjacent protons on the naphthalene ring. The chemical shifts will be influenced by the electron-donating effects of both the amino and methyl groups.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the structure. The chemical shifts of the aromatic carbons will be in the typical downfield region for aromatic compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylnaphthalen-1-amine will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
N-H bending: A band around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-Methylnaphthalen-1-amine, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (157.21). The fragmentation pattern will be influenced by the stability of the naphthalene ring and the presence of the amine and methyl groups. Common fragmentation pathways for aromatic amines involve the loss of small neutral molecules or radicals.[3]
Synthesis and Reactivity
The synthesis of 4-Methylnaphthalen-1-amine can be approached through several synthetic routes, typically involving the introduction of the amino and methyl groups onto the naphthalene scaffold.
Synthetic Strategies
A plausible and commonly employed strategy for the synthesis of substituted naphthylamines is the reduction of the corresponding nitro-naphthalene derivative.
Diagram 2: General Synthetic Approach
Caption: A common synthetic route to 4-Methylnaphthalen-1-amine.
Experimental Protocol: Reduction of a Nitro-Aromatic Compound (General Procedure)
This is a generalized protocol and requires optimization for the specific substrate.
-
Dissolution: Dissolve the starting nitro-aromatic compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reducing Agent: Add the reducing agent (e.g., iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation with palladium on carbon) to the reaction mixture.
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove any solid residues.
-
Extraction: Neutralize the filtrate and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: The choice between a metal/acid system like Fe/HCl and catalytic hydrogenation depends on factors such as the presence of other reducible functional groups in the molecule, cost, and scalability. Catalytic hydrogenation is often cleaner but may not be suitable for all substrates.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Protic solvents like ethanol are often used for metal/acid reductions.
-
Purification Method: The choice of purification method depends on the physical state and purity of the crude product. Column chromatography is effective for separating the product from byproducts with different polarities, while recrystallization is suitable for crystalline solids.
Chemical Reactivity
The chemical reactivity of 4-Methylnaphthalen-1-amine is governed by the electron-rich naphthalene ring and the nucleophilic primary amine group.
-
Electrophilic Aromatic Substitution: The amino and methyl groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. However, steric hindrance from the existing substituents will influence the regioselectivity of these reactions.
-
Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
-
Applications in Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.[1] While specific applications of 4-Methylnaphthalen-1-amine are not extensively documented, its structural features suggest potential as a building block for the synthesis of novel therapeutic agents. The aminonaphthalene moiety is a key component in many biologically active compounds.
Naphthalene derivatives have been investigated for their potential as:
The presence of the methyl group in 4-Methylnaphthalen-1-amine can influence the lipophilicity and metabolic stability of potential drug candidates, which are critical parameters in drug design.
Safety and Handling
Detailed toxicological data for 4-Methylnaphthalen-1-amine is limited. However, based on the known hazards of related aminonaphthalene compounds, appropriate safety precautions must be taken. Naphthylamines, as a class, are known to have potential carcinogenic effects.
General Safety Precautions:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air.
-
Toxicity Profile of Related Compounds:
Studies on related aminonaphthalenes have shown potential for mutagenicity and interaction with metabolic enzymes like Cytochrome P450.[7] The toxicological profile of naphthalene and its methylated derivatives indicates that the respiratory tract and liver can be target organs for toxicity.[8]
It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used and to conduct a thorough risk assessment before handling this compound.
Conclusion
4-Methylnaphthalen-1-amine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its physicochemical properties, reactivity, and relationship to biologically active naphthalene derivatives make it an attractive starting material for the development of new molecules with therapeutic applications. While further research is needed to fully characterize its properties and biological profile, this guide provides a solid foundation for researchers and drug development professionals working with this compound. Adherence to strict safety protocols is paramount when handling this and related aminonaphthalene derivatives.
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